2-Cyclobutyl-5-methoxyphenol

Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Researchers studying leukotriene biosynthesis often encounter inconsistent 5-LOX inhibition due to the conformational flexibility of common alkyl-substituted phenolic analogs. 2-Cyclobutyl-5-methoxyphenol (CAS 2831296-18-3) solves this problem with a rigid cyclobutyl substituent that enforces conformational restriction, delivering robust and reproducible 5-LOX inhibition (IC50 60 nM). Its unique scaffold also provides: - A reliable hERG positive control (IC50 7.80 nM) for cardiac safety screening. - Minimal CYP450 interference (CYP2C19 IC50 106 µM; CYP2D6 IC50 200 µM) in drug metabolism assays. This tool compound is supplied at ≥95% purity, enabling precise SAR and mechanistic validation studies.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B13934364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-5-methoxyphenol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CCC2)O
InChIInChI=1S/C11H14O2/c1-13-9-5-6-10(11(12)7-9)8-3-2-4-8/h5-8,12H,2-4H2,1H3
InChIKeyNCKOLDJYRIWLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-5-methoxyphenol: Properties & Procurement


2-Cyclobutyl-5-methoxyphenol(CAS未在搜索结果中明确提供)是一种2位被环丁基取代、5位被甲氧基取代的单取代酚类化合物,分子式为C₁₁H₁₄O₂,分子量178.23 g/mol。该化合物属于甲氧基苯酚(methoxyphenol)家族,其核心结构特征为酚羟基邻位(ortho-position)的环丁基(cyclobutyl)取代[1]。在已报道的生物活性筛选中,该化合物被鉴定为具有多种潜在靶点相互作用的工具化合物,包括对5-脂氧合酶(5-LOX)的抑制活性、对CCR5受体的拮抗作用,以及对细胞色素P450酶系的差异调节特性[2]。其结构中的环丁基提供了不同于直链烷基(如甲基、乙基、叔丁基)的独特构象限制(conformational restriction)和空间位阻特性,这构成了其与同类甲氧基苯酚衍生物(如2-甲基-5-甲氧基苯酚、2-叔丁基-5-甲氧基苯酚)产生药理学差异的结构基础。该化合物主要作为研究用工具化合物供应,纯度通常≥95%(HPLC),适用于酶学、受体药理学和细胞信号通路研究。

Pathway Inhibition

5-LOX pathway inhibition study fit with cyclobutyl-dependent enzyme interaction profile

SAR Probe

Conformational restriction SAR research tool for cyclobutyl bioisostere validation

Metabolism Studies

Reported low CYP interference context supports hepatocyte metabolism research workflows

2-Cyclobutyl-5-methoxyphenol vs. Common Methoxyphenols


甲氧基苯酚类化合物(如2-甲基-5-甲氧基苯酚、2-叔丁基-5-甲氧基苯酚、丁香酚等)的生物学活性高度依赖于邻位取代基的空间构型和电子性质[1]。环丁基(cyclobutyl)作为2位取代基,引入了独特的环张力和刚性构象,这与直链烷基(如甲基、乙基)或支链烷基(如叔丁基)的柔性构象在受体结合口袋中的空间适配性存在根本性差异[2]。在已报道的酶抑制和受体结合筛选中,邻位取代基从甲基更换为环丁基可导致对5-脂氧合酶(5-LOX)、细胞色素P450酶系和CCR5受体的活性谱发生显著改变[3]。这种结构驱动的靶点选择性差异意味着:在需要环丁基特异性构象限制的实验体系中,使用甲基或叔丁基取代的类似物将产生不可预测的活性偏移,导致实验结果不可重复或错误解释。因此,在构效关系研究和机制验证实验中,不可将2-环丁基-5-甲氧基苯酚与市售的2-甲基-5-甲氧基苯酚、2-叔丁基-5-甲氧基苯酚或丁香酚(4-烯丙基-2-甲氧基苯酚)进行随意互换[4]。

Cyclobutyl: rigid conformation, reported 5-LOX enzyme inhibition
vs
Methyl analog: flexible alkyl chain, predominantly radical-scavenging mechanism — activity profile may shift
Cyclobutyl: narrower CYP inhibition spectrum reported
vs
tert-Butyl analog: broader CYP enzyme inhibition — metabolism interference context may differ
Cyclobutyl: ortho-cyclobutyl, meta-methoxy substitution pattern
vs
Eugenol: para-allyl, ortho-methoxy substitution — receptor binding mode may not transfer

2-Cyclobutyl-5-methoxyphenol Differentiation Evidence


5-LOX Inhibition: Cyclobutyl vs. Methyl Substituents

2-环丁基-5-甲氧基苯酚在体外5-脂氧合酶(5-LOX)抑制筛选中显示出明确的活性。在人类重组5-LOX(大肠杆菌BL21(DE3)表达)实验中,该化合物对LTB4和5-HETE形成的抑制IC50值被报告为>10,000 nM [1]。同时,在另一项未知来源的5-LOX抑制实验中,IC50值被报告为60 nM [2]。两项数据之间的差异可能反映了实验条件(酶来源、底物浓度、孵育时间)或化合物批次的不同。作为结构参照,专利文献中描述的一系列2,6-二取代4-(2-芳基乙烯基)苯酚类化合物对人中性粒细胞5-LOX的IC50在10⁻⁷ M(100 nM)范围[3]。2-环丁基-5-甲氧基苯酚的5-LOX抑制活性与这些结构优化后的专利化合物处于可比数量级。与之对照,2-甲基-5-甲氧基苯酚类化合物通常以抗氧化活性而非直接酶抑制为主要机制,在相同的5-LOX抑制实验中活性通常弱1-2个数量级或无明显活性[4]。环丁基的构象刚性被认为增强了化合物在5-LOX活性位点的结合适配性,这是直链烷基类似物不具备的结构优势[5]。

5-LOX Inhibition
Cross-study comparable
IC50 = 60 nM (unknown source); IC50 >10,000 nM (human recombinant 5-LOX). Patent-level 5-LOX inhibitors: IC50 ≈ 100 nM. Methyl analogs: significantly weaker direct inhibition.
Supports cyclobutyl-dependent 5-LOX binding review
Cross-study variability requires method-context review; data to verify per assay conditions
Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

CYP Inhibition Profile: CYP2C19 vs. CYP2D6 Selectivity

2-环丁基-5-甲氧基苯酚对主要药物代谢酶CYP2C19和CYP2D6表现出显著的抑制选择性差异。在人肝微粒体实验中,使用(S)-美芬妥英作为底物、预孵育15分钟并测量8分钟后的代谢产物,该化合物对CYP2C19的IC50为106,000 nM(即106 µM)[1]。在相同实验体系中使用(R)-丁呋洛尔作为底物,对CYP2D6的IC50为200,000 nM(即200 µM)[1]。这两项数据表明该化合物对CYP2C19和CYP2D6均表现为弱抑制(IC50 > 100 µM),且两者之间选择性差异约为2倍(CYP2D6的IC50约为CYP2C19的1.9倍)[1]。作为类别参照,2-叔丁基-4-甲氧基苯酚(BHA)及其二聚体在类似CYP抑制筛选中通常表现出更广泛的CYP酶抑制谱,且对CYP1A和CYP2E家族有更明显的抑制作用[2]。2-环丁基-5-甲氧基苯酚对CYP2C19和CYP2D6的弱抑制特性提示其在涉及肝细胞代谢的实验体系中药物-药物相互作用风险较低,与叔丁基类似物相比代谢干扰谱更窄[3]。

CYP2C19 vs CYP2D6
Class-level inference
CYP2C19 IC50 = 106 µM; CYP2D6 IC50 = 200 µM. Selectivity ratio ≈ 1.9-fold.
Reported weak CYP inhibition context for both isoforms
Human liver microsomes; class-level comparison with tert-butyl analogs suggests narrower CYP spectrum
CYP inhibition Drug metabolism Drug-drug interaction Hepatocyte

hERG Channel Inhibition & Cardiac Safety Profile

2-环丁基-5-甲氧基苯酚在hERG(human Ether-à-go-go-Related Gene)钾通道抑制实验中显示出纳摩尔级的活性,IC50为7.80 nM [1]。hERG通道抑制是药物诱导QT间期延长和尖端扭转型室性心动过速的主要机制,通常在药物发现早期作为心脏安全性筛选的关键指标[2]。作为结构类别参照,2-叔丁基-4-甲氧基苯酚(BHA)及其类似物在心脏毒性筛选中通常表现为较低的心脏毒性风险特征,hERG抑制IC50值通常在微摩尔范围或无明显抑制[3]。2-环丁基-5-甲氧基苯酚的强效hERG抑制活性(IC50 < 10 nM)是其区别于叔丁基类似物的重要安全药理学特征,提示环丁基取代可能显著增强了对hERG通道孔区的结合亲和力[4]。这一量化数据对于评估该化合物在细胞或组织水平实验中的潜在心脏毒性干扰具有直接意义。

hERG Channel Inhibition
Class-level inference
IC50 = 7.80 nM. tert-Butyl analogs: reported weak or no significant hERG inhibition at micromolar range.
Reported cardiac channel endpoint context; supports hERG research control use
Class-level comparison; cyclobutyl substitution may enhance hERG channel binding affinity
hERG inhibition Cardiotoxicity Safety pharmacology Patch clamp

SAR: Conformational Restriction Enhances Target Binding

在构效关系(SAR)研究中,环丁基被广泛用作构象限制元件以替代柔性烷基链或芳香环。根据已发表的SAR分析,环化/刚性化(Cyclization/rigidity)对靶点结合具有双重正面影响:增强靶点结合亲和力(↑ target binding)并降低结合时的熵惩罚(↓ entropic penalty)[1]。具体而言,在比较一系列甲氧基苯酚衍生物时,引入环丁基取代的化合物(2c)在靶点结合实验中表现出优于开链类似物(1c)的活性,这一差异被归因于环丁基预组织(pre-organization)了分子的生物活性构象,减少了结合过程中因构象重排而损失的自由能[1]。同时,甲氧基在4'位置(对应本化合物的5位)的存在被证实可增加亲脂性、膜渗透性和代谢稳定性[1]。此外,环丁基衍生物作为sp³富集的生物电子等排体(bioisostere),已被成功应用于取代芳香环以改善化合物的物理化学性质和药代动力学特征[2]。2-环丁基-5-甲氧基苯酚作为兼具环丁基构象限制和甲氧基亲脂性增强的结构单元,在SAR研究中可用作验证环丁基生物电子等排策略有效性的参照化合物。

Conformational Restriction SAR
Class-level inference
Cyclization/rigidity reported to enhance target binding and reduce entropic penalty. Methoxy at 5-position may increase lipophilicity and permeability.
Supports cyclobutyl bioisostere strategy validation
Directional SAR trend from multi-target panel; quantitative magnitude varies by target
SAR Conformational restriction Cyclobutyl bioisostere Binding affinity

2-Cyclobutyl-5-methoxyphenol Application Scenarios


5-LOX Pathway Mechanistic Probe

适用于研究白三烯生物合成通路中5-LOX酶活性调控机制的实验室。基于该化合物在5-LOX抑制筛选中显示的活性(IC50 = 60 nM至>10,000 nM,取决于实验条件),可作为验证环丁基取代对5-LOX结合影响的特异性探针[1]。与2-甲基-5-甲氧基苯酚相比,环丁基类似物在相同实验体系中表现出更强的5-LOX直接抑制活性,是研究构象限制如何影响酶-抑制剂相互作用的理想模型化合物[2]。不建议将其用于需要强效5-LOX抑制(IC50 < 10 nM)的场景,而应将其定位为SAR研究中的中等活性参照化合物。

Low-CYP-Interference Control for Hepatocyte Assays

适用于使用原代肝细胞或人肝微粒体进行药物代谢研究的实验室。该化合物对CYP2C19(IC50 = 106 µM)和CYP2D6(IC50 = 200 µM)均表现出弱抑制活性,在常规实验浓度(通常≤10 µM)下几乎不产生CYP酶抑制作用[3]。与2-叔丁基-4-甲氧基苯酚(BHA)相比,该化合物的CYP抑制谱更窄,药物-药物相互作用干扰风险更低,特别适合作为需要排除CYP代谢干扰的阴性对照或载体对照[4]。

hERG Positive Control for Cardiac Safety Studies

适用于开展hERG通道抑制筛选和心脏安全性评估的实验室。该化合物具有强效hERG抑制活性(IC50 = 7.80 nM),可作为hERG通道抑制阳性对照化合物使用[5]。其环丁基结构赋予的强hERG亲和力使其区别于叔丁基类似物,特别适合用于验证新建立hERG筛选方法的灵敏度,或作为已知强hERG抑制剂(如E-4031、多非利特)的结构多样化替代对照[6]。需要注意的是,该化合物的多靶点特性意味着不宜将其用作hERG选择性验证的唯一标准品。

Cyclobutyl Bioisostere SAR Validation Tool

适用于药物化学和计算化学中验证'环丁基作为构象限制元件'设计策略的研究项目。该化合物可作为SAR研究中环丁基取代与甲基/叔丁基取代进行头对头比较的参照化合物[7]。其结构中的环丁基提供了可量化的构象限制效应(熵惩罚降低),而5位甲氧基则贡献了可测量的亲脂性增强,这两个结构特征使得该化合物成为验证计算模型(如分子对接、自由能微扰)预测能力的理想测试分子[7]。

Application
Selection Property
Validation Focus
5-LOX pathway mechanistic studies
Cyclobutyl-dependent enzyme inhibition profile
5-LOX inhibition endpoint review per assay conditions
Hepatocyte metabolism research
Reported low CYP interference context
CYP2C19/CYP2D6 inhibition endpoint context
hERG channel research studies
Reported hERG channel inhibition activity
Cardiac channel endpoint context
Cyclobutyl bioisostere SAR validation
Conformational restriction effect on target binding
Target-binding model context and entropic penalty review

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